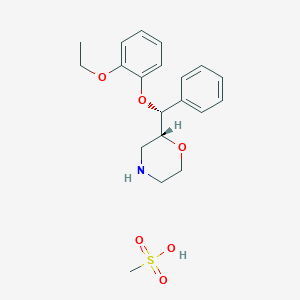
Reboxetine mesylate
Übersicht
Beschreibung
- Sein Mesylatsalz, auch bekannt als Methansulfonatsalz, wird unter verschiedenen Handelsnamen vermarktet, darunter Edronax, Norebox, Prolift, Solvex, Davedax und Vestra .
Reboxetin-Mesylat: (chemische Formel: C20H27NO6S) wird häufig als Antidepressivum eingesetzt.
Vorbereitungsmethoden
Synthesewege: Reboxetin-Mesylat kann durch spezifische chemische Reaktionen synthetisiert werden. Detaillierte Synthesewege sind jedoch nicht öffentlich zugänglich.
Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt, aber es ist wahrscheinlich, dass effiziente Syntheseverfahren zur Erzielung hoher Reinheit und Ausbeute eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen: Reboxetin-Mesylat kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Spezifische Beispiele sind proprietär.
Häufige Reagenzien und Bedingungen: Die Verwendung von Reagenzien wie Oxidationsmitteln, Reduktionsmitteln und Säure-/Basenkatalysatoren ist bei der Synthese üblich.
Hauptprodukte: Das Hauptprodukt ist Reboxetin-Mesylat selbst, das die Wiederaufnahme von Noradrenalin hemmt.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Rolle von Reboxetin-Mesylat in der medizinischen Chemie konzentriert sich auf die Behandlung von Depressionen und Panikstörungen.
Biologie: Es beeinflusst die Neurotransmitterkonzentration, insbesondere Noradrenalin, im zentralen Nervensystem.
Medizin: Klinisch wird es für Depressionen bei Erwachsenen verschrieben.
Industrie: Seine industriellen Anwendungen können sich auf die pharmazeutische Produktion erstrecken.
Wirkmechanismus
- Reboxetin-Mesylat hemmt selektiv die Wiederaufnahme von Noradrenalin und verstärkt so die Noradrenalinaktivität im Gehirn. Diese Wirkung verbessert die Stimmung bei Patienten mit Depressionen.
- Es interagiert nicht signifikant mit Serotonin- oder Dopamin-Wiederaufnahme-Stellen.
Wirkmechanismus
- Reboxetine Mesylate selectively inhibits norepinephrine reuptake, enhancing norepinephrine activity in the brain. This action improves mood in patients with depression.
- It does not significantly interact with serotonin or dopamine reuptake sites.
Vergleich Mit ähnlichen Verbindungen
- Während Reboxetin-Mesylat in seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme einzigartig ist, wirken andere Antidepressiva (z. B. SSRIs, SNRIs) über andere Mechanismen.
- Zu ähnlichen Verbindungen gehören Venlafaxin, Duloxetin und Atomoxetin, die ebenfalls die Neurotransmitter-Wiederaufnahme beeinflussen.
Denken Sie daran, dass detaillierte proprietäre Informationen zu Reboxetin-Mesylat in wissenschaftlichen Publikationen oder pharmazeutischen Quellen verfügbar sein können. Wenn Sie weitere Einzelheiten benötigen, konsultieren Sie Fachressourcen oder Forschungsartikel
Eigenschaften
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
| Record name | Reboxetine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98769-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBOXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)

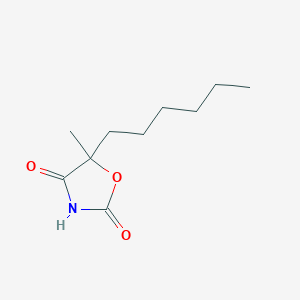
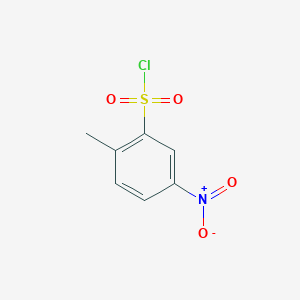
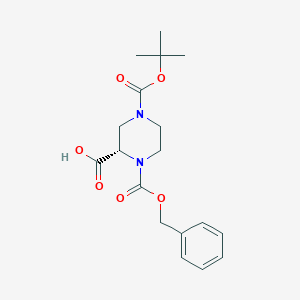
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)

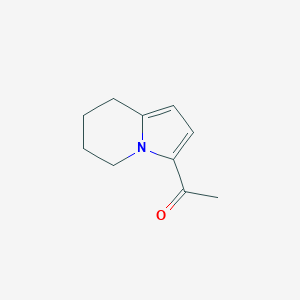

![[D-Lys6]-LH-RH](/img/structure/B137889.png)
